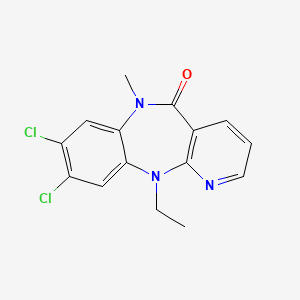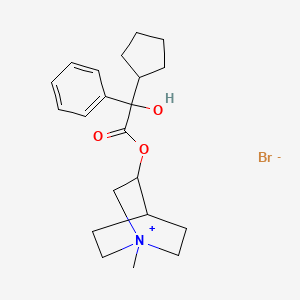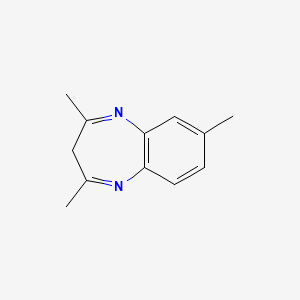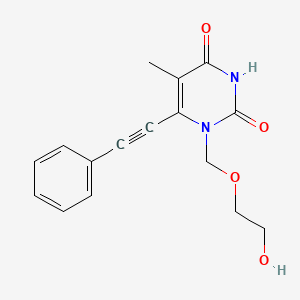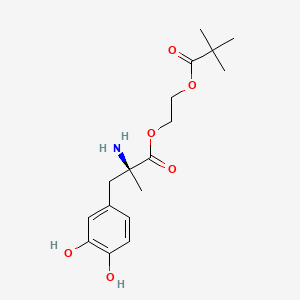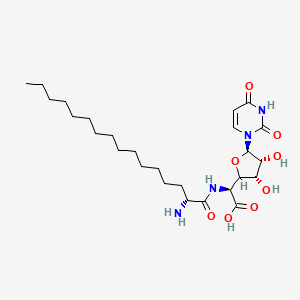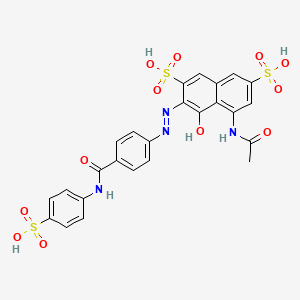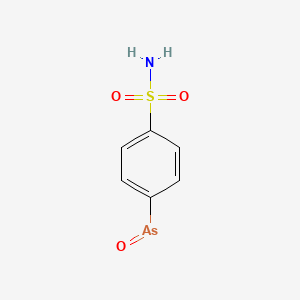
Physostigmine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physostigmine hydrobromide is a cholinesterase inhibitor derived from the Calabar bean, also known as Physostigma venenosum. It is a parasympathomimetic alkaloid that is used primarily in the treatment of glaucoma and anticholinergic toxicity. This compound is known for its ability to cross the blood-brain barrier, making it effective in treating central nervous system effects caused by anticholinergic drug overdoses .
準備方法
Synthetic Routes and Reaction Conditions: Physostigmine hydrobromide can be synthesized through several methods. One common synthetic route involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrobromide salt. The reaction conditions typically involve the use of hydrobromic acid to form the hydrobromide salt from the base compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the Calabar bean, followed by purification and conversion to the hydrobromide salt. The process is optimized to ensure high yield and purity, often involving multiple steps of extraction, crystallization, and filtration .
化学反応の分析
Types of Reactions: Physostigmine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the physostigmine molecule, leading to the formation of derivatives with altered activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of eseroline, a major metabolite of physostigmine .
科学的研究の応用
Physostigmine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study cholinesterase inhibition and the mechanisms of enzyme inhibition.
Biology: Researchers use this compound to study neurotransmission and the role of acetylcholine in the nervous system.
Medicine: It is used in the treatment of glaucoma, anticholinergic toxicity, and as a diagnostic tool for Alzheimer’s disease.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting cholinergic systems
作用機序
Physostigmine hydrobromide exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By preventing the hydrolysis of acetylcholine, physostigmine increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This action stimulates both nicotinic and muscarinic receptors, leading to increased parasympathetic activity .
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target of this compound.
Nicotinic and Muscarinic Receptors: These receptors are activated due to the increased availability of acetylcholine
類似化合物との比較
Physostigmine hydrobromide is often compared with other cholinesterase inhibitors such as:
Neostigmine: Unlike physostigmine, neostigmine does not cross the blood-brain barrier and is primarily used for peripheral applications.
Rivastigmine: Similar to physostigmine, rivastigmine crosses the blood-brain barrier and is used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease, but with a different pharmacokinetic profile
Uniqueness: this compound’s ability to cross the blood-brain barrier and its rapid onset of action make it unique among cholinesterase inhibitors. Its effectiveness in treating central nervous system effects of anticholinergic toxicity sets it apart from other similar compounds .
特性
CAS番号 |
6091-13-0 |
|---|---|
分子式 |
C15H22BrN3O2 |
分子量 |
356.26 g/mol |
IUPAC名 |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrobromide |
InChI |
InChI=1S/C15H21N3O2.BrH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1 |
InChIキー |
HFIWKRLOGGSAQX-PBCQUBLHSA-N |
異性体SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |
正規SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




